molecular formula C10H12O4 B12638671 5-Butyl-4-oxopyran-2-carboxylic acid

5-Butyl-4-oxopyran-2-carboxylic acid

Cat. No.: B12638671
M. Wt: 196.20 g/mol
InChI Key: MMGOUQRFXLKDKJ-UHFFFAOYSA-N
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Description

5-Butyl-4-oxopyran-2-carboxylic acid is a pyran-derived carboxylic acid characterized by a butyl substituent at the 5-position of the pyran ring, a ketone group at the 4-position, and a carboxylic acid moiety at the 2-position. Applications may include pharmaceutical intermediates or bioactive molecules, though further research is required to confirm these roles.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

5-butyl-4-oxopyran-2-carboxylic acid

InChI

InChI=1S/C10H12O4/c1-2-3-4-7-6-14-9(10(12)13)5-8(7)11/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

MMGOUQRFXLKDKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=COC(=CC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-4-oxopyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a butyl-substituted aldehyde with a suitable dicarbonyl compound under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the pyranone ring.

Industrial Production Methods

Industrial production of 5-Butyl-4-oxopyran-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-4-oxopyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Butyl-4-oxopyran-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a precursor for pharmaceutical compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butyl-4-oxopyran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid (CAS 1219-33-6)

This analog differs by replacing the butyl group with a benzyloxy substituent at position 5. Key distinctions include:

  • Substituent Effects : The benzyloxy group introduces aromaticity and polarity, reducing lipophilicity (XLogP3 = 1.3) compared to the butyl variant (estimated XLogP3 ≈ 2.5–3.0) .
  • Synthesis : The benzyloxy derivative is synthesized via Jones reagent oxidation and sodium salt intermediates, suggesting that similar methods could be adapted for the butyl variant by substituting benzyl bromide with butylating agents .
  • Reactivity: The benzyloxy group may participate in deprotection reactions (e.g., hydrogenolysis), whereas the butyl chain is chemically inert under such conditions, favoring stability in non-polar environments.

Other Structural Analogs

Data Tables

Property 5-Butyl-4-oxopyran-2-carboxylic Acid 5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid
Molecular Formula C₁₀H₁₄O₄ (inferred) C₁₃H₁₀O₅
Molecular Weight ~198.21 g/mol (inferred) 258.22 g/mol
XLogP3 ~2.5–3.0 (inferred) 1.3
Hydrogen Bond Donors 2 (carboxylic acid + ketone) 2
Hydrogen Bond Acceptors 4 5
Key Substituent Butyl (C₄H₉) Benzyloxy (OCH₂C₆H₅)

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